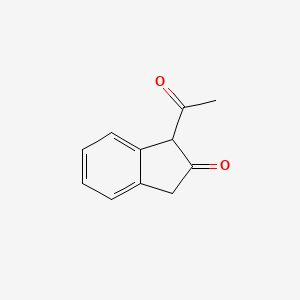
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with butan-2-ol, followed by the introduction of the dipropylamino group. Common reagents used in these reactions include acid chlorides, alcohols, and amines. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanone.
Reduction: Formation of butan-2-ol.
Substitution: Formation of various substituted butanoates.
Aplicaciones Científicas De Investigación
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-yl propanoate: Similar ester structure but lacks the dipropylamino group.
Butan-2-yl acetate: Another ester with a simpler structure.
Dipropylamino butanoate: Contains the dipropylamino group but differs in the ester component.
Uniqueness
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is unique due to the presence of both ester and dipropylamino functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
6946-82-3 |
|---|---|
Fórmula molecular |
C14H27NO3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
butan-2-yl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C14H27NO3/c1-5-10-15(11-6-2)13(16)8-9-14(17)18-12(4)7-3/h12H,5-11H2,1-4H3 |
Clave InChI |
AQDPLOFXDUZUAK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CCC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)

![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)





![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)
